

Technical Guide: 2-Amino-4-bromo-5-methylphenol (CAS 848358-81-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Amino-4-bromo-5-methylphenol*

Cat. No.: *B1357767*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide compiles available technical information for **2-Amino-4-bromo-5-methylphenol**. Due to the limited publicly available data for this specific compound, information from closely related analogs is included to provide representative experimental protocols and characterization data. This information should be used as a reference and adapted as necessary.

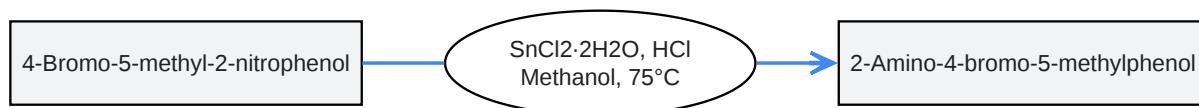
Core Properties and Structure

2-Amino-4-bromo-5-methylphenol is a substituted aromatic compound containing amino, bromo, and methyl functional groups on a phenol backbone. Its chemical structure and properties are foundational to its potential applications in organic synthesis and drug discovery.

Property	Value	Source
CAS Number	848358-81-6	-
Molecular Formula	C ₇ H ₈ BrNO	[1] [2] [3]
Molecular Weight	202.05 g/mol	[1] [2] [3]
Appearance	Solid	-
Boiling Point	288.3 °C at 760 mmHg (Predicted)	-
Storage Conditions	Light sensitive, Inert atmosphere, Room Temperature	[1]

Synthesis Protocols

A direct, peer-reviewed synthesis protocol for **2-Amino-4-bromo-5-methylphenol** was not found in the available literature. However, the synthesis can be approached through methods established for structurally similar compounds. Below are two potential synthetic routes adapted from literature for related molecules.


Route 1: Reduction of a Nitrophenol Precursor (Adapted from the synthesis of 2-amino-5-bromophenol)

This common method in phenol chemistry involves the reduction of a nitro group to an amine.

Experimental Protocol:

- Starting Material: 4-Bromo-5-methyl-2-nitrophenol.
- Dissolution: Dissolve the starting material (1.0 eq) in a suitable solvent such as ethanol or methanol.
- Reduction: Add a reducing agent. A common system is tin(II) chloride dihydrate (4.0 eq) in the presence of concentrated hydrochloric acid (7.0 eq) in methanol.[\[4\]](#)

- Reaction: Heat the mixture at reflux (e.g., 75 °C) for a designated period (e.g., 2 hours), monitoring the reaction by Thin Layer Chromatography (TLC).^[4]
- Work-up: After cooling, neutralize the reaction mixture carefully with a base (e.g., sodium carbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Caption: Synthetic route via nitrophenol reduction.

Route 2: Bromination of an Aminophenol (General Method)

Direct bromination of an aminophenol can be challenging due to the activating nature of both the amino and hydroxyl groups. Selective bromination often requires careful control of reaction conditions.

Experimental Protocol:

- Starting Material: 2-Amino-5-methylphenol.
- Reaction Setup: Dissolve the aminophenol in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
- Brominating Agent: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or bromine in acetic acid, at a controlled temperature (e.g., 0 °C to room temperature).

- Reaction Monitoring: Monitor the progress of the reaction by TLC to ensure monosubstitution and avoid over-bromination.
- Work-up and Purification: Quench the reaction, neutralize, and extract the product. Purify by column chromatography.

Characterization

No specific analytical data for **2-Amino-4-bromo-5-methylphenol** is publicly available. The following sections describe the expected characterization based on analogous compounds.

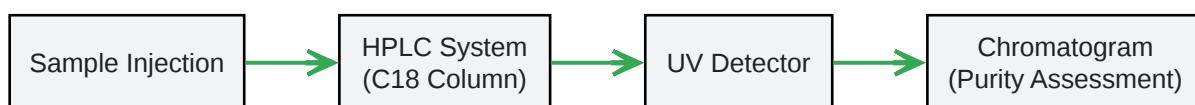
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the protons of the amino and hydroxyl groups. The chemical shifts and coupling constants of the aromatic protons will be indicative of their substitution pattern.

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbon atoms attached to the bromine, oxygen, and nitrogen atoms exhibiting characteristic chemical shifts. A signal for the methyl carbon will also be present.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M^+) and fragment ions containing bromine, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).


High-Performance Liquid Chromatography (HPLC)

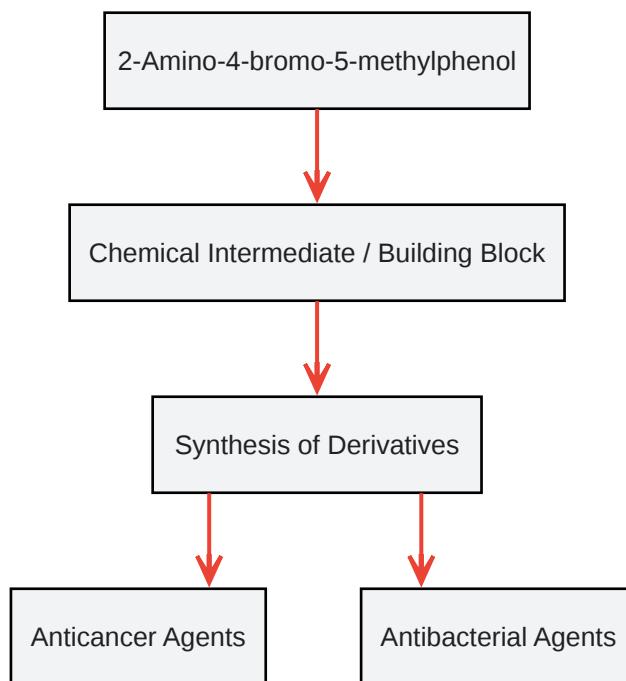
An HPLC method can be developed for purity assessment and quantification based on methods for similar compounds.

Representative HPLC Method (adapted for 2-Amino-4-methylphenol):[\[5\]](#)

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).

- Mobile Phase: A gradient of acetonitrile and water, with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility.
- Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely in the 270-290 nm range).
- Flow Rate: 1.0 mL/min.
- Temperature: Ambient or controlled (e.g., 30 °C).

[Click to download full resolution via product page](#)


Caption: General workflow for HPLC analysis.

Biological Activity and Potential Applications

While there is no specific biological activity reported for **2-Amino-4-bromo-5-methylphenol**, derivatives of related aminophenols and bromophenols have shown interesting biological properties, suggesting potential areas of investigation for this compound.

- Antibacterial Activity: Derivatives of 2-amino-5-methylphenol have been synthesized and have demonstrated antibacterial properties.[6][7]
- Anticancer Potential: Bromophenol derivatives have been investigated for their antioxidant and anticancer activities.[8] Furthermore, a phenoxazine derivative synthesized from 2-amino-5-methylphenol has shown antitumor activity. These findings suggest that **2-Amino-4-bromo-5-methylphenol** could serve as a scaffold or intermediate for the synthesis of novel therapeutic agents.

The presence of amino, hydroxyl, and bromo groups makes this molecule a versatile building block in medicinal chemistry, particularly for the synthesis of more complex heterocyclic structures or for use in cross-coupling reactions.

[Click to download full resolution via product page](#)

Caption: Potential applications in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1268153-80-5|2-Amino-5-bromo-4-methylphenol|BLD Pharm [bldpharm.com]
- 2. CAS 1268153-80-5 | 2-Amino-5-bromo-4-methylphenol - Synblock [synblock.com]
- 3. escales | Virtual tour generated by Panotour [ub.edu]
- 4. jocpr.com [jocpr.com]
- 5. 2-Amino-4-methylphenol | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 2-Amino-4-bromo-5-methylphenol (CAS 848358-81-6)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1357767#cas-number-848358-81-6-properties-and-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com